
2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone
Übersicht
Beschreibung
CX-717 ist eine Ampakine-Verbindung, die 1996 von Christopher Marrs und Gary Rogers bei Cortex Pharmaceuticals entwickelt wurde . Sie wirkt sich auf den Neurotransmitter Glutamat aus, wobei Studien zeigen, dass das Medikament die kognitiven Funktionen und das Gedächtnis verbessert . CX-717 wurde zur Behandlung von Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung und Alzheimer-Krankheit untersucht .
Vorbereitungsmethoden
Die Synthese von CX-717 beinhaltet die Reaktion von 5-(Morpholin-4-carbonyl)-2,1,3-Benzoxadiazol mit geeigneten Reagenzien unter kontrollierten Bedingungen . Industrielle Produktionsmethoden umfassen in der Regel eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
CX-717 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile . Die wichtigsten aus diesen Reaktionen entstehenden Produkte hängen von den jeweiligen Bedingungen und Reagenzien ab .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzoxadiazole scaffold. For instance, a study demonstrated that derivatives of benzoxadiazole exhibited significant cytotoxic effects against various cancer cell lines, including prostate (PC-3) and breast (MDA-MB-231) cancer cells. The mechanism of action involves the induction of apoptosis, which is critical for cancer treatment .
2. Antimicrobial Properties
The antimicrobial activity of 2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone has been explored in various studies. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The benzoxadiazole moiety contributes to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
3. Neuropharmacological Effects
Research indicates that derivatives of this compound may act as modulators of GABA receptors, particularly the GABA_A receptor subtype. This modulation could have implications for treating anxiety disorders and epilepsy . The ability to influence neurotransmitter systems positions this compound as a potential therapeutic agent in neuropharmacology.
4. Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Studies have focused on its ability to inhibit aldehyde dehydrogenase, which is relevant in the context of alcohol metabolism and related disorders.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Evaluation
A recent study synthesized several derivatives of this compound and evaluated their anticancer properties. The most potent derivative showed an IC50 value ranging from 7.84 to 16.2 µM across multiple cancer cell lines. This highlights the compound's potential as a lead structure for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
In another investigation, researchers tested a series of benzoxadiazole derivatives for antimicrobial activity using the broth microdilution method. Several compounds demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzoxadiazole structure can enhance antimicrobial potency .
Wirkmechanismus
CX-717 works by allosterically binding to AMPA-type glutamate receptors in the brain . This boosts the activity of glutamate, a neurotransmitter, and makes it easier to encode memory and to learn . CX-717 also potentially impacts the up-regulation of brain-derived neurotrophic factor and nerve growth factor, which are known to stimulate the formation of new circuitry in the brain associated with forming memory and cognition .
Vergleich Mit ähnlichen Verbindungen
Biologische Aktivität
2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone, also known as CX717, is a compound of significant interest due to its potential therapeutic applications, particularly in the realm of neuropharmacology. It is classified as an ampakine, which are compounds that enhance the activity of AMPA receptors in the brain, thus playing a role in cognitive enhancement and neuroprotection.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoxadiazole moiety linked to a morpholine ring via a carbonyl group. Its unique structure contributes to its biological activity.
CX717 primarily acts as a positive allosteric modulator of AMPA receptors. This modulation enhances synaptic transmission and has been associated with improved cognitive functions such as memory and learning. The compound's action involves:
- Increased Glutamatergic Transmission : By enhancing AMPA receptor activity, CX717 facilitates greater glutamate signaling in the brain.
- Neuroprotective Effects : The compound has been shown to protect neurons from excitotoxicity, which is often linked to neurodegenerative diseases.
Cognitive Enhancement
Studies have demonstrated that CX717 can improve cognitive performance in animal models. For instance, it has been shown to enhance memory retention and learning abilities in various behavioral tests.
Neuroprotective Effects
Research indicates that CX717 may provide neuroprotective benefits by:
- Reducing oxidative stress.
- Enhancing neuronal survival under conditions that typically lead to cell death.
Research Findings and Case Studies
Several studies have explored the biological activity of CX717:
- Cognitive Function Studies : In a study involving aged rats, administration of CX717 resulted in significant improvements in memory tasks compared to control groups. The findings suggest that the compound may counteract age-related cognitive decline .
- Neuroprotection Against Excitotoxicity : In vitro studies have shown that CX717 protects neurons from glutamate-induced toxicity. This protection was attributed to its ability to modulate AMPA receptor activity, thereby reducing calcium influx into neurons .
- Behavioral Assessments : In behavioral assessments using the Morris water maze and other cognitive tests, CX717-treated animals exhibited enhanced spatial learning and memory retention compared to untreated controls .
Data Table: Summary of Biological Activities
Eigenschaften
Key on ui mechanism of action |
CX-717 is an ampakine compound. It is a positive allosteric modulator of AMPA receptors. Its action is theorized to be due to the facilitation of transmission at cortical synapses that use glutamate as a neurotransmitter. This in turn may promote plasticity at the synapse, which could translate into better cognitive performance. CX-717 works by allosterically binding to particular receptors in the brain, called AMPA-type glutamate receptors. This boosts the activity of glutamate, a neurotransmitter, and makes it easier to encode memory and to learn. In addition, CX717 could potentially strongly impact the up-regulation of BDNF (brain-derived neurotrophic factor) or NGF (nerve growth factor), two growth factors known to stimulate the formation of new circuitry in the brain associated with forming memory and cognition. |
---|---|
CAS-Nummer |
867276-98-0 |
Molekularformel |
C11H11N3O3 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone |
InChI |
InChI=1S/C11H11N3O3/c15-11(14-3-5-16-6-4-14)8-1-2-9-10(7-8)13-17-12-9/h1-2,7H,3-6H2 |
InChI-Schlüssel |
KFRQROSRKSVROW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC3=NON=C3C=C2 |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC3=NON=C3C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ampakine CX-717; Ampakine CX 717; Ampakine CX717; CX-717; CX 717; CX717 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.